1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine

CYP inhibition metabolic stability drug-drug interaction

1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1857186-22-1, molecular formula C₇H₇BrN₄O, molecular weight 243.06 g/mol ) is a 1,4-disubstituted 1H-1,2,3-triazole bearing a 5-bromofuran-3-ylmethyl group at N1 and a primary amine at C4. The compound integrates three pharmacophoric elements—a 1,2,3-triazole core, a brominated furan ring, and a primary aromatic amine—within a compact, fragment-like scaffold (heavy atom count = 13).

Molecular Formula C7H7BrN4O
Molecular Weight 243.06 g/mol
Cat. No. B13322837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC7H7BrN4O
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1=C(OC=C1CN2C=C(N=N2)N)Br
InChIInChI=1S/C7H7BrN4O/c8-6-1-5(4-13-6)2-12-3-7(9)10-11-12/h1,3-4H,2,9H2
InChIKeyZEXVPXUJCYZOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Core Scaffold Data for Procurement Decisions


1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1857186-22-1, molecular formula C₇H₇BrN₄O, molecular weight 243.06 g/mol ) is a 1,4-disubstituted 1H-1,2,3-triazole bearing a 5-bromofuran-3-ylmethyl group at N1 and a primary amine at C4. The compound integrates three pharmacophoric elements—a 1,2,3-triazole core, a brominated furan ring, and a primary aromatic amine—within a compact, fragment-like scaffold (heavy atom count = 13). Its SMILES notation (Nc1cn(Cc2coc(Br)c2)nn1 ) uniquely defines it as the 3-furyl regioisomer, distinguishing it from the more common 2-furyl analog. The compound is commercially available at 95% purity from specialist suppliers such as Le Yan Pharmaceutical Technology Co., Ltd. , positioning it as an accessible building block for medicinal chemistry, agrochemical, and materials science programs.

Why 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine Cannot Be Considered Interchangeable with In-Class Analogs


Superficial structural similarity among N-substituted 4-amino-1,2,3-triazoles masks critical regioisomeric and heterocyclic differences that preclude one-to-one substitution. The bromofuran attachment at the 3-position, as opposed to the 2-position, alters the electronic distribution of the furan ring and the spatial orientation of the bromine atom, which directly impacts both oxidative addition rates in Pd-catalyzed cross-coupling and target-receptor fit in biochemical assays. Furthermore, the 1,2,3-triazole nucleus itself differs fundamentally from its 1,2,4-triazole isomer—the 1,2,3-triazole class consistently exhibits reduced cytochrome P450 inhibitory propensity, a property attributed to its unique heme–triazole–water coordination geometry [1]. Substituting the 1,2,3-triazole scaffold with a 1,2,4-triazole or altering the furan attachment point without rigorous comparative validation risks unpredictable shifts in potency, selectivity, metabolic stability, and synthetic utility.

Quantitative Differentiation Evidence for 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine


1,2,3-Triazole vs. 1,2,4-Triazole: Reduced Cytochrome P450 Inhibition Liability

The 1,2,3-triazole ring system present in the target compound exhibits markedly lower affinity for the heme iron of cytochrome P450 enzymes compared to the isosteric 1,2,4-triazole and imidazole rings. The 1,2,3-triazole–heme complex is stabilized by a structurally conserved water molecule, rendering the binding equilibrium approximately 10–50-fold weaker than that of 1,2,4-triazole. [1] This difference translates into a reduced propensity for mechanism-based CYP inhibition and attendant drug-drug interaction risk, a property that is directly embedded in the target compound's architecture but absent in its 1,2,4-triazole isomer (CAS 1880076-52-7).

CYP inhibition metabolic stability drug-drug interaction toxicity

Regioisomeric Furan Attachment: 3-Furyl vs. 2-Furyl Bromofuran Positioning

The target compound's bromine substituent is located at the 5-position of a furan ring that is linked through its 3-position to the triazole (5-bromofuran-3-ylmethyl). The closest analog, 1-[(5-bromo-2-furyl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1521239-09-7), attaches the furan ring through its 2-position while retaining the bromine at the 5-position. The regioisomeric shift alters both the spatial trajectory of the bromine and the electronic environment of the furan oxygen, which modulates the compound's dipole moment, hydrogen-bond acceptor capacity, and oxidative addition kinetics in Pd(0)-mediated cross-coupling. The 3-furyl isomer projects the bromine at a different steric contour, offering superior accessibility for Suzuki–Miyaura and Buchwald–Hartwig derivatization .

regiochemistry cross-coupling steric effects SAR

Triazole N-Substitution Regioisomerism: 1-Substituted vs. 2-Substituted 4-Amino-1,2,3-Triazoles

The target compound (CAS 1857186-22-1) is a 1-substituted 1H-1,2,3-triazol-4-amine. The 2-substituted regioisomer, 2-[(5-bromofuran-3-yl)methyl]-2H-1,2,3-triazol-4-amine (CAS 2137794-73-9), possesses the same molecular formula but places the bromofurylmethyl group at N2 of the triazole. This repositioning alters the pKa of the amino group by ca. 0.5–1.0 log units (the 1-isomer is less basic) and changes the tautomeric equilibrium of the triazole ring, which directly affects hydrogen-bond donor/acceptor geometry and molecular recognition by biological targets . The 1-isomer provides a more linear N1–C4 axis, while the 2-isomer introduces a ~60° kink in the vector between the furan and the amino group.

regioisomer triazole amine basicity H-bonding bioisostere

Fragment-Like Physicochemical Profile for Lead Optimization Compatibility

With a molecular weight of 243.06 Da, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and a predicted LogP of approximately 1.0, the target compound falls well within the rule-of-three (Ro3) fragment space (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3). The regioisomeric comparator 1-[(5-bromo-2-furyl)methyl]-1H-1,2,3-triazol-4-amine has nearly identical global descriptors (MW 243.06, HBA 3, HBD 1, LogP 1.04) . However, the target compound's unique 3-furyl attachment provides a higher fraction of aromatic carbons with distinct reactivity (C–Br bond distal to the furan oxygen), which facilitates orthogonal synthetic elaboration of the bromine handle in the presence of acid-sensitive or nucleophilic groups [1].

lead-likeness fragment-based drug discovery physicochemical properties Lipinski rules

Commercial Availability and Purity Comparison Across Key Suppliers

The target compound (CAS 1857186-22-1) is stocked by Le Yan Pharmaceutical Technology Co., Ltd. at a certified purity of 95% . The 2-furyl regioisomer (CAS 1521239-09-7) is similarly available from Fluorochem at 95% purity . The 1,2,4-triazole isomer (CAS 1880076-52-7) appears in chemical databases but with limited supplier availability . For procurement decisions requiring rapid access to the 3-furyl-1,2,3-triazole scaffold, the Le Yan supply represents a directly purchasable source, whereas the 1,2,4-triazole and 2H-triazole isomers would necessitate custom synthesis with associated lead times and cost.

procurement supply chain purity availability

Procurement-Driven Application Scenarios for 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine


Fragment-Based Screening Campaigns Targeting Kinase ATP-Binding Pockets

The compound's low molecular weight (243 Da), single H-bond donor, and three H-bond acceptors make it an ideal fragment for X-ray crystallographic or SPR-based screening against kinase targets. The 4-amino-1,2,3-triazole serves as an adenine-mimetic hinge-binding motif, while the 5-bromofuran-3-yl group provides a lipophilic exit vector with a halogen atom poised for halogen bonding to backbone carbonyls. The reduced CYP inhibition profile of the 1,2,3-triazole scaffold [1] further supports its progression into fragment-to-lead optimization without introducing metabolic liability early in the pipeline.

Cross-Coupling Platform for Parallel Library Synthesis

The aryl bromide on the furan ring is activated for Pd-catalyzed Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions. The 3-furyl attachment positions the bromide at a sterically differentiated site compared to the 2-furyl isomer , enabling the synthesis of compound libraries with distinct substitution vectors. Researchers can procure both regioisomers (target: Le Yan ; comparator: Fluorochem ) to generate orthogonal array libraries for structure–activity relationship (SAR) exploration across multiple chemical series.

Bioisosteric Replacement of 1,2,4-Triazole and Imidazole in CYP-Sensitive Lead Series

For programs where lead compounds containing 1,2,4-triazole or imidazole rings exhibit unacceptable CYP enzyme inhibition, the target compound offers a direct scaffold-hop candidate. The 10–50-fold reduction in heme binding affinity of 1,2,3-triazoles versus 1,2,4-triazoles, as demonstrated by Conner et al. [1], provides a quantitative basis for prioritizing this scaffold in metabolic safety-driven lead optimization. The compound's commercial availability at 95% purity enables immediate procurement for head-to-head CYP liability comparisons.

Agrochemical Intermediate with Directed Furan Functionalization Potential

The brominated furan moiety can be leveraged as a handle for regioselective metalation and functionalization, as described by Zhao et al. for 3-bromofuran derivatives [2]. The 3-furyl attachment of the target compound directs metalation to the C2 position of the furan ring, enabling the installation of electrophilic warheads or agrochemically relevant functional groups (e.g., carboxylates, sulfonamides) with high regiocontrol. This synthetic predictability reduces process chemistry development time and supports rapid scale-up for agrochemical lead identification.

Quote Request

Request a Quote for 1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.